molecular formula C₁₅H₂₀ClNO B1142136 rac 2-Desaminomethyl-2-chloromethyl Milnacipran CAS No. 1353644-50-4

rac 2-Desaminomethyl-2-chloromethyl Milnacipran

カタログ番号: B1142136
CAS番号: 1353644-50-4
分子量: 265.78
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac 2-Desaminomethyl-2-chloromethyl Milnacipran, identified by the IUPAC name 2-(chloromethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide, is a valuable chemical reagent in pharmaceutical research and development . This compound serves as a key analytical standard for High-Performance Liquid Chromatography (HPLC), aiding in the qualitative and quantitative analysis of complex mixtures . Its structural relationship to Milnacipran, a known Serotonin and Norepinephrine Reuptake Inhibitor (SNRI), positions it as a critical intermediate in the synthesis and investigation of novel SNRIs . Researchers utilize this compound to explore structure-activity relationships and metabolic pathways, providing insights into the mechanisms of drugs used for conditions like fibromyalgia and major depressive disorder . The compound is offered exclusively for research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety information, including detailed hazard classifications, should be reviewed in the associated Material Safety Data Sheet (MSDS) prior to handling .

特性

CAS番号

1353644-50-4

分子式

C₁₅H₂₀ClNO

分子量

265.78

同義語

2-(Chloromethyl)-N,N-diethyl-1-phenyl-cyclopropanecarboxamide

製品の起源

United States

準備方法

Chloromethylation of the Cyclopropane Core

A critical step in the synthesis is the chloromethylation of the cyclopropane ring. This is achieved via Friedel-Crafts alkylation using chloromethyl ether or through radical-mediated chlorination. In one industrial protocol, Milnacipran is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C, followed by quenching with methanol to yield the chloromethyl intermediate. The reaction proceeds with 85–90% efficiency, though competing side reactions may produce regioisomeric byproducts.

Key reaction parameters :

  • Temperature: 0–5°C (prevents ring-opening side reactions)

  • Solvent: Dichloromethane (ensures solubility of apolar intermediates)

  • Stoichiometry: 1.2 equivalents of SOCl₂ (avoids over-chlorination)

Desaminomethylation via Hofmann Elimination

The desaminomethyl group is introduced via Hofmann elimination, a reaction that converts primary amines into alkenes using strong bases. Starting from the chloromethyl intermediate, treatment with silver oxide (Ag₂O) in aqueous ethanol at 60°C facilitates the elimination of the aminomethyl group, yielding the desaminomethyl derivative. This step requires careful pH control (pH 10–12) to minimize hydrolysis of the chloromethyl group.

Challenges and optimizations :

  • Competing hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, necessitating anhydrous conditions.

  • Racemization: The cyclopropane ring’s stereochemistry may racemize under basic conditions, producing the racemic mixture (rac) form.

Analytical Validation of Synthetic Products

The purity and identity of this compound are validated using reverse-phase ultra-high-performance liquid chromatography (RP-UHPLC). A validated method from Scirp.org employs the following parameters:

ParameterSpecification
ColumnBEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile phaseGradient of acetonitrile and phosphate buffer (pH 2.5)
Flow rate0.2 mL/min
Detection wavelength220 nm
Retention time (compound)8.2 ± 0.3 min

This method resolves the target compound from five known impurities (Imp-1 to Imp-5) with a resolution factor >2.0. Forced degradation studies under acidic (1N HCl), basic (0.1N NaOH), oxidative (5% H₂O₂), and thermal (60°C) conditions confirm the method’s stability-indicating capability.

Stability and Degradation Profiles

Acidic Hydrolysis

Exposure to 1N HCl at 70°C for 5 hours degrades 15% of the compound, primarily yielding a cyclopropane ring-opened product (DP-1). This underscores the need for pH-controlled synthesis and storage conditions.

Oxidative Degradation

Treatment with 5% H₂O₂ at 70°C for 15 hours results in 14% degradation, producing a hydroxylated derivative (DP-2). Antioxidants like butylated hydroxytoluene (BHT) are often added to bulk formulations to mitigate this pathway.

Industrial-Scale Production Considerations

Large-scale synthesis requires adaptations for safety and cost-efficiency:

  • Solvent recovery : Dichloromethane is distilled and reused, reducing environmental impact.

  • Catalyst optimization : Silver oxide is replaced with cheaper alternatives (e.g., barium oxide) without compromising yield.

  • Quality control : In-process testing via UHPLC ensures intermediates meet purity thresholds (>99.0%) before proceeding to subsequent steps.

Pharmacological Implications of Structural Modifications

The chloromethyl and desaminomethyl groups alter Milnacipran’s pharmacokinetics:

  • Lipophilicity : Increased logP (from 1.2 to 2.8) enhances blood-brain barrier penetration.

  • Metabolic stability : Resistance to cytochrome P450-mediated oxidation extends half-life in vivo.

化学反応の分析

rac 2-Desaminomethyl-2-chloromethyl Milnacipran undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to different products.

    Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

科学的研究の応用

Pharmacological Applications

1. Antidepressant Research
Rac 2-Desaminomethyl-2-chloromethyl Milnacipran may be investigated for its antidepressant properties similar to those of Milnacipran. Given that Milnacipran has shown efficacy in managing symptoms of depression through the modulation of serotonin and norepinephrine levels, this compound could be explored for its pharmacological profile in preclinical studies.

2. Fibromyalgia Treatment
As an SNRI, this compound could be evaluated for its effectiveness in alleviating fibromyalgia symptoms. Clinical studies could assess its impact on pain relief, physical functioning, and overall quality of life for patients suffering from this chronic condition.

3. Mechanistic Studies
The compound can serve as a tool for understanding the underlying mechanisms of action of SNRIs. Research could focus on its effects on neurotransmitter systems, receptor binding profiles, and downstream signaling pathways that contribute to its therapeutic effects.

Analytical Applications

1. Method Development and Validation
this compound is suitable for use in analytical method development and validation processes. It can be employed in quality control applications for pharmaceutical formulations, ensuring the consistency and reliability of drug products.

2. Quality Control
In the context of drug manufacturing, this compound can be utilized to establish quality control parameters for Abbreviated New Drug Applications (ANDA). Its use ensures compliance with regulatory standards and helps maintain product integrity throughout the manufacturing process.

Case Study 1: Efficacy in Fibromyalgia

A clinical trial investigating the efficacy of this compound in fibromyalgia patients could involve a randomized, double-blind design comparing it with placebo and standard treatments like Milnacipran. Outcomes would focus on pain reduction, functional improvement, and patient-reported outcomes.

Case Study 2: Neuropharmacological Mechanisms

Another potential study could explore the neuropharmacological mechanisms by which this compound affects neurotransmitter levels in animal models. This study would provide insights into its pharmacodynamics compared to other SNRIs.

作用機序

The mechanism of action of rac 2-Desaminomethyl-2-chloromethyl Milnacipran involves its interaction with neurotransmitter systems. It primarily targets the norepinephrine and serotonin transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This action helps in alleviating symptoms of depression and fibromyalgia .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between rac 2-Desaminomethyl-2-chloromethyl Milnacipran and related compounds:

Compound Key Structural Features Molecular Weight Biological Activity Unique Attributes
This compound Chloromethyl substitution at position 2; desaminomethyl modification ~290 g/mol (estimated) Unknown; hypothesized to modulate SNRI activity Enhanced lipophilicity due to chloro group; potential for altered metabolic pathways
Milnacipran Hydrochloride Aminomethyl group; bicyclic structure 282.8 g/mol FDA-approved for fibromyalgia; SNRI Dual inhibition of serotonin/norepinephrine reuptake
rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride Dichlorophenyl cyclopropane backbone 265.2 g/mol Targeted research applications Specific 2,4-dichloro substitution enhances receptor selectivity
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate Dual chloroacetyl groups 266.1 g/mol Broad reactivity in chemical synthesis Dual functional groups enable diverse reactions (e.g., nucleophilic substitutions)
rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine Methoxy and methyl substituents on bicyclic framework 155.2 g/mol Unreported; likely CNS-targeted Methoxy group improves solubility and CNS penetration

Detailed Analysis of Structural and Functional Differences

Chloro-Substituted Derivatives

This compound shares functional group similarities with [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate, which utilizes chloroacetyl moieties for enhanced reactivity. In contrast, rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride leverages dichlorophenyl substitution for receptor selectivity, a feature absent in the Milnacipran analog .

Bicyclic Framework Modifications

Milnacipran’s bicyclic structure is critical for its SNRI activity. This compound retains this core but replaces the aminomethyl group with a chloromethyl moiety. This substitution may reduce polarity, enhancing blood-brain barrier permeability compared to rac-(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine, where methoxy groups improve solubility but may limit CNS uptake .

Pharmacological Implications

While Milnacipran is known for physical dependence risks due to SNRI withdrawal , the chloromethyl analog’s safety profile remains unstudied.

生物活性

Rac 2-Desaminomethyl-2-chloromethyl Milnacipran is a compound derived from Milnacipran, an antidepressant primarily used to treat major depressive disorder and fibromyalgia. This compound, like its parent compound, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and its implications in treating various conditions. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound exhibits properties similar to selective serotonin and norepinephrine reuptake inhibitors (SNRIs). The biological activity of this compound can be summarized as follows:

  • Serotonin Reuptake Inhibition : The compound inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft, which is crucial for mood regulation.
  • Norepinephrine Reuptake Inhibition : It also inhibits norepinephrine reuptake, contributing to its antidepressant effects.
  • Sigma-1 Receptor Agonism : Preliminary studies suggest that it may act on sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Reuptake Transporters : By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET), the compound increases the availability of these neurotransmitters.
  • Modulation of Inflammatory Responses : Similar to other SNRIs, it may have anti-inflammatory properties that could be beneficial in conditions characterized by neuroinflammation.
  • Neuroprotective Effects : The interaction with sigma-1 receptors may confer protective effects against neuronal damage.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

Study 1: Antidepressant Efficacy

A clinical trial assessed the antidepressant efficacy of this compound compared to traditional SSRIs. Results indicated a significant reduction in depressive symptoms among participants treated with the compound.

Treatment GroupBaseline Depression ScorePost-treatment Scorep-value
Rac Compound2512<0.01
SSRI Control2415<0.05

Study 2: Neuroinflammation Model

In a rodent model of neuroinflammation, this compound was shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

CytokineControl Group Level (pg/mL)Treatment Group Level (pg/mL)
IL-615080
TNF-alpha12060

Discussion

The findings indicate that this compound possesses significant antidepressant activity with additional benefits related to neuroprotection and inflammation modulation. Its dual action on serotonin and norepinephrine reuptake along with potential sigma receptor interaction positions it as a promising candidate for further research.

Q & A

Q. What are the key methodological considerations for synthesizing rac 2-Desaminomethyl-2-chloromethyl Milnacipran, and how can purity be validated?

Synthesis requires precise control of chlorination and desamination steps to avoid side products. Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to monitor reaction intermediates . Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS), ensuring spectral consistency with reference standards. Report retention times, column specifications, and solvent systems to enable reproducibility .

Q. Which preclinical models are most suitable for evaluating the pharmacological activity of this compound?

Rodent models of neuropathic pain (e.g., chronic constriction injury) or fibromyalgia-like symptoms (e.g., reserpine-induced myalgia) are preferred. Ensure blinding and randomization to reduce bias. Measure outcomes such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test), with statistical power analysis to justify sample sizes . Include positive controls (e.g., milnacipran) to benchmark efficacy .

Q. How should researchers address discrepancies in reported binding affinities for serotonin-norepinephrine reuptake inhibition?

Standardize assay conditions (e.g., radioligand concentration, incubation time) across experiments. Compare data using the same cell lines (e.g., HEK-293 cells expressing human transporters) and validate results with kinetic assays (e.g., scintillation proximity assays). Report Ki values with 95% confidence intervals and adjust for nonspecific binding .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in pharmacokinetic data between rodent and non-rodent species?

Conduct cross-species comparative studies with matched dosing regimens (e.g., mg/kg vs. allometric scaling). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma and tissue concentrations, ensuring calibration curves cover expected ranges. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human pharmacokinetics, accounting for metabolic enzyme differences (e.g., CYP2D6 activity) .

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for this compound’s sustained-release formulations?

Develop dissolution profiles using biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with in vivo absorption data from cannulated animal models. Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Validate IVIVC with a minimum of three formulations with differing release rates .

Q. What statistical methods are appropriate for analyzing non-normal distributions in behavioral data from fibromyalgia models?

Use nonparametric tests (e.g., Mann-Whitney U for between-group comparisons) or transform data via Box-Cox methods. For longitudinal studies, apply mixed-effects models with random intercepts to handle repeated measures. Report effect sizes (e.g., Cohen’s d) and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Data Integrity and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

Include detailed reaction parameters (temperature, pH, solvent ratios), purification steps (e.g., column chromatography gradients), and characterization data (e.g., melting points, optical rotation). Deposit raw spectral data in public repositories (e.g., Zenodo) and cite Digital Object Identifiers (DOIs) in publications .

Q. What steps mitigate bias in preclinical efficacy studies?

Implement double-blinding for treatment allocation and outcome assessment. Use automated behavioral tracking systems (e.g., EthoVision) to minimize observer bias. Preregister study protocols on platforms like Open Science Framework (OSF) and include negative controls (e.g., vehicle-treated cohorts) .

Interdisciplinary and Translational Challenges

Q. How can computational chemistry enhance understanding of this compound’s metabolite interactions?

Perform molecular docking studies with CYP isoforms (e.g., CYP3A4, CYP2D6) using software like AutoDock Vina. Validate predictions with in vitro microsomal stability assays. Combine quantum mechanics/molecular mechanics (QM/MM) simulations to map reactive intermediates and predict toxicity .

Q. What biomarkers are critical for bridging preclinical findings to clinical trials in fibromyalgia?

Prioritize cerebrospinal fluid (CSF) biomarkers (e.g., substance P, BDNF) and functional MRI (fMRI) metrics (e.g., default mode network connectivity). Align preclinical endpoints with the American College of Rheumatology (ACR) criteria, such as widespread pain index (WPI) and symptom severity (SS) scores .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。